molecular formula C21H22N4O B5827881 2-[4-[(3-Phenoxyphenyl)methyl]piperazin-1-yl]pyrimidine

2-[4-[(3-Phenoxyphenyl)methyl]piperazin-1-yl]pyrimidine

Cat. No.: B5827881
M. Wt: 346.4 g/mol
InChI Key: BPMDOEKEGAMMDX-UHFFFAOYSA-N
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Description

2-[4-[(3-Phenoxyphenyl)methyl]piperazin-1-yl]pyrimidine is a complex organic compound that features a piperazine ring bonded to a pyrimidine ring, with a phenoxyphenylmethyl group attached to the piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(3-Phenoxyphenyl)methyl]piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine precursors. One common method involves the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a phenol derivative to form the phenoxyphenylmethyl-piperazine intermediate. This intermediate is then reacted with a pyrimidine derivative under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(3-Phenoxyphenyl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

2-[4-[(3-Phenoxyphenyl)methyl]piperazin-1-yl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[(3-Phenoxyphenyl)methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition increases the levels of acetylcholine, which can help alleviate symptoms of neurodegenerative diseases . The compound also interacts with various receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(3-Phenoxyphenyl)methyl]piperazin-1-yl]pyrimidine is unique due to its specific structural features, which confer distinct biological activities. The presence of the phenoxyphenylmethyl group enhances its ability to interact with certain biological targets, making it a promising candidate for drug development.

Properties

IUPAC Name

2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-2-7-19(8-3-1)26-20-9-4-6-18(16-20)17-24-12-14-25(15-13-24)21-22-10-5-11-23-21/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMDOEKEGAMMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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